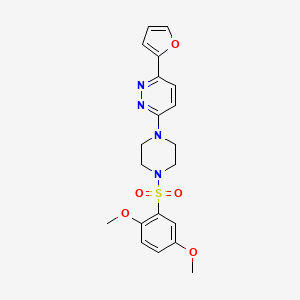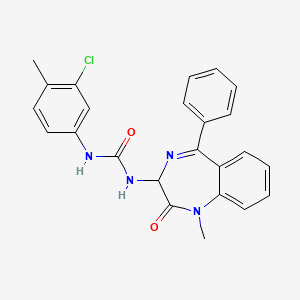![molecular formula C10H11N3O3S B2848242 N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide CAS No. 32933-42-9](/img/structure/B2848242.png)
N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide is an organic compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 g/mol This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl ring, which is further connected to a cyanoacetamide moiety
Métodos De Preparación
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide typically involves the reaction of 4-(aminosulfonyl)benzylamine with cyanoacetic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product in solid form.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular functions and ultimately cell death. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide can be compared with other similar compounds, such as:
N-[4-(aminosulfonyl)benzyl]acetamide: This compound has a similar structure but lacks the cyano group, which may result in different chemical and biological properties.
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide:
N,N-dibenzyl-2-cyanoacetamide: This compound has two benzyl groups attached to the cyanoacetamide moiety, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
2-cyano-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c11-6-5-10(14)13-7-8-1-3-9(4-2-8)17(12,15)16/h1-4H,5,7H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAVMDRFYNCFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2848162.png)
![4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2848163.png)
![2-(4-chlorophenyl)-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2848165.png)
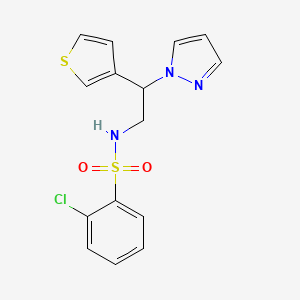
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848167.png)
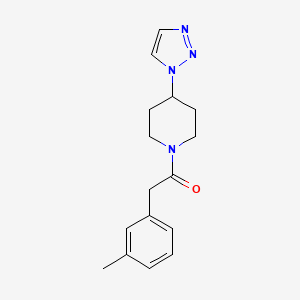
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2848170.png)

![Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2848174.png)
amino]propanenitrile](/img/structure/B2848175.png)
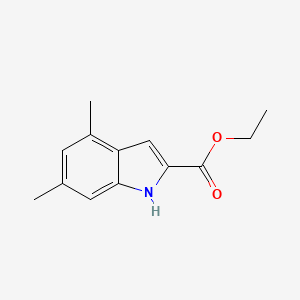
![N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-N-METHYLETHANEDIAMIDE](/img/structure/B2848177.png)
